molecular formula C17H9F3O4S B13377211 2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate

2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate

Cat. No.: B13377211
M. Wt: 366.3 g/mol
InChI Key: OVBJICJBQVKTQE-QPJJXVBHSA-N
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Description

2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate is an organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiol ring fused with an acrylate moiety, which includes a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate typically involves the reaction of benzoxathiol derivatives with trifluoromethyl-substituted acrylates. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate is unique due to the presence of both the benzoxathiol ring and the trifluoromethyl-substituted acrylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H9F3O4S

Molecular Weight

366.3 g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-6-yl) (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H9F3O4S/c18-17(19,20)11-3-1-2-10(8-11)4-7-15(21)23-12-5-6-14-13(9-12)24-16(22)25-14/h1-9H/b7-4+

InChI Key

OVBJICJBQVKTQE-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)OC2=CC3=C(C=C2)SC(=O)O3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)OC2=CC3=C(C=C2)SC(=O)O3

Origin of Product

United States

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